(1-Benzoylpiperidin-4-yl)methanamine, also known as 4-(aminomethyl)piperidin-1-yl]-phenylmethanone, is a chemical compound with the molecular formula and a molecular weight of 218.29 g/mol. This compound is classified under the category of piperidine derivatives and has garnered attention for its potential applications in medicinal chemistry, particularly as a biased agonist for serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders.
The compound is cataloged under the CAS number 262864-18-6 and is available from various chemical suppliers, including BenchChem and Sigma-Aldrich. Its classification falls within the realm of organic chemistry, particularly focusing on pharmacologically active compounds.
The synthesis of (1-benzoylpiperidin-4-yl)methanamine involves several steps, primarily starting from commercially available 4-piperidone. The general synthetic route includes:
The yields for each step vary, with reported yields ranging from 47% to 87%. The process requires careful control of reaction conditions, including temperature and reagent concentrations, to optimize product formation.
The molecular structure of (1-benzoylpiperidin-4-yl)methanamine features a piperidine ring substituted with a benzoyl group at one nitrogen atom and an amino group at the fourth position. The structural representation can be summarized as follows:
The compound exhibits significant interactions with serotonin receptors, making it an important candidate for further pharmacological studies .
(1-Benzoylpiperidin-4-yl)methanamine participates in various chemical reactions typical for amines and ketones:
The binding interactions are characterized by hydrogen bonds and hydrophobic interactions critical for receptor activation. These interactions have been analyzed using molecular docking studies to predict binding affinities and orientations .
The mechanism of action of (1-benzoylpiperidin-4-yl)methanamine primarily involves its role as a biased agonist at the serotonin 5-HT1A receptor:
Research indicates that compounds like (1-benzoylpiperidin-4-yl)methanamine can exhibit robust antidepressant-like activity through these mechanisms, highlighting their potential therapeutic applications in treating mood disorders .
The compound typically appears as a white to off-white solid with a purity often exceeding 95%. Its melting point, solubility characteristics, and stability under various conditions are crucial for practical applications in research.
Key chemical properties include:
These properties are essential when considering the compound's behavior in biological systems.
(1-Benzoylpiperidin-4-yl)methanamine has several significant applications in scientific research:
The development of (1-benzoylpiperidin-4-yl)methanamine derivatives as functionally selective 5-HT₁ₐ agonists represents a paradigm shift in targeting serotonin receptors for CNS disorders. Traditional 5-HT₁ₐ agonists like buspirone exhibit poor regional selectivity, activating both presynaptic autoreceptors (inhibiting serotonin release) and postsynaptic heteroreceptors (mediating therapeutic effects). This limitation drove the pursuit of biased agonism—designing ligands that preferentially activate specific intracellular pathways over others. The core (1-benzoylpiperidin-4-yl)methanamine scaffold was strategically selected for its:
Biased signaling arises from differential stabilization of receptor conformations. For 5-HT₁ₐ receptors, this manifests as preferential coupling to:
Computational modeling revealed that substituting the methanamine nitrogen with aryloxyethyl groups induces steric and electronic perturbations that allosterically modulate intracellular effector coupling. This achieves pathway discrimination—notably favoring ERK1/2 over cAMP inhibition—by altering the receptor's interaction with region-specific G-proteins (e.g., cortical Gαo vs. raphe Gαi3) [3] [6].
Table 1: Functional Selectivity Profiles of Key Derivatives
Compound | ERK1/2 pEC₅₀ (Emax%) | cAMP pEC₅₀ (Emax%) | Bias Factor (β-arrestin) | Cortical vs. Raphe Activation Ratio |
---|---|---|---|---|
NLX-101 | 8.7 (100%) | 6.9 (35%) | 32 | 18:1 |
NLX-204 | 9.2 (100%) | 7.1 (28%) | 48 | 22:1 |
NLX-266 | 9.5 (100%) | 7.3 (25%) | 53 | 25:1 |
8-OH-DPAT | 8.1 (98%) | 8.0 (92%) | 1.2 | 1.5:1 |
Aryloxyethyl extensions on the methanamine nitrogen are critical determinants of ERK1/2 bias. Structure-activity relationship (SAR) studies identified that optimal ERK activation requires:
Systematic modifications of the aryl group demonstrated that electron-donating substituents (e.g., 2-pyridyloxy in NLX-101) boost ERK1/2 potency 10-fold over phenyl analogs. This arises from:
Further optimization yielded NLX-204 [(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone], exhibiting pKi > 10 at 5-HT₁ₐ receptors with >1,000-fold selectivity over α₁-adrenergic, D₂ dopaminergic, H₁ histaminergic, and M₁ muscarinic receptors. In rat cortical slices, NLX-204 stimulated ERK1/2 phosphorylation at 100-fold lower concentrations than required for cAMP inhibition (EC₅₀ = 0.3 nM vs. 32 nM). This exceptional bias translated to dose-dependent antidepressant effects (MED = 0.16 mg/kg, i.p.) in the Porsolt test [1].
The piperidine ring serves as a conformational anchor for 5-HT₁ₐ receptor engagement. Efficient synthesis of the core scaffold employs:
Step 1: Reductive Amination1-Benzylpiperidin-4-one undergoes Raney nickel-catalyzed amination with ammonia at 60°C/50 psi H₂, achieving 95% conversion to 1-benzylpiperidin-4-ylmethanamine. This method avoids over-reduction byproducts (<2%) seen with Pd/C [10].
Step 2: N-DebenzylationCatalytic transfer hydrogenation (HCO₂NH₄/Pd(OH)₂/C) selectively removes benzyl without cleaving the methanamine. Critical parameters:
Step 3: Benzoylation & N-FunctionalizationPiperidine nitrogen is acylated with substituted benzoyl chlorides in dichloromethane/triethylamine. Subsequent methanamine derivatization employs:
Table 2: Key Synthetic Improvements for Scaffold Production
Parameter | Traditional Method | Optimized Protocol | Impact |
---|---|---|---|
Reduction Catalyst | Pd/C (5 mol%) | Raney Ni (2 mol%) | 95% yield; 99% purity |
Deprotection Conditions | H₂/Pd(OH)₂ (40 psi) | HCO₂NH₄/Pd(OH)₂ (0.2 equiv) | No chiral racemization; T = 65°C |
Coupling Solvent | DMF | CH₂Cl₂/Et₃N (5:1) | Simplified workup; no dimethylamine impurities |
Reaction Time | 16–24 h (70°C) | 20 min (MW, 100°C) | 3-fold throughput increase |
Halogenated aryl groups profoundly influence pharmacokinetic profiles and target engagement. SAR analyses demonstrate:
Fluorine Substituents
Chlorine Substituents
Combined Halogen EffectsLead compound NLX-266—featuring 4-fluorobenzoyl and 3-chloro-4-fluorophenethyl groups—exhibits:
Table 3: Impact of Halogen Position on Pharmacological Properties
Substituent Position | 5-HT₁ₐ pKi | Metabolic Stability (t½, min) | ERK/cAMP Selectivity | In Vivo MED (FST, mg/kg) |
---|---|---|---|---|
None | 8.7 | 41 | 12 | 1.0 |
4-F (benzoyl) | 9.1 | 89 | 25 | 0.5 |
3-Cl (terminal aryl) | 9.0 | 102 | 38 | 0.32 |
3-Cl-4-F (terminal aryl) | 9.3 | 116 | 48 | 0.16 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9